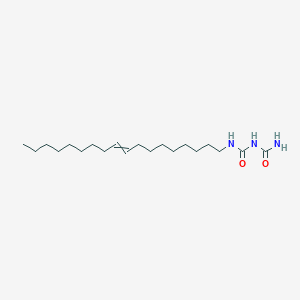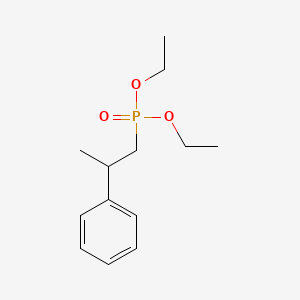
Phosphonic acid, (2-phenylpropyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Métodos De Preparación
The synthesis of phosphonic acid, (2-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using alkyl orthoesters like triethyl orthoacetate. The reaction conditions, including temperature, play a crucial role in determining the yield and selectivity of the product. At lower temperatures (around 30°C), monoesters are formed, while higher temperatures favor the formation of diesters . Industrial production methods often scale up these laboratory procedures, ensuring high selectivity and yield without significant loss of efficiency.
Análisis De Reacciones Químicas
Phosphonic acid, (2-phenylpropyl)-, diethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols . Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis. The major products formed from these reactions are phosphonic acids and corresponding alcohols .
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-phenylpropyl)-, diethyl ester has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organophosphorus compounds. In biology and medicine, phosphonates are known for their antibacterial and antiviral properties. They are used in the development of drugs for treating bacterial infections and viral diseases . Additionally, phosphonates are employed in the industry as corrosion inhibitors, flame retardants, and chelating agents .
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .
Comparación Con Compuestos Similares
Phosphonic acid, (2-phenylpropyl)-, diethyl ester can be compared with other similar compounds such as phosphinic acids and phosphonates. While phosphinic acids contain a P-H bond, phosphonates like this compound have a P-C bond, which provides greater stability and versatility in chemical reactions . Other similar compounds include acyclic nucleoside phosphonates like cidofovir and tenofovir, which are used in antiviral therapies .
Propiedades
Número CAS |
153968-18-4 |
|---|---|
Fórmula molecular |
C13H21O3P |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylpropan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Clave InChI |
DGNVNRBCJGRDMC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)


![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

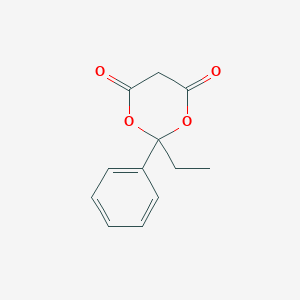
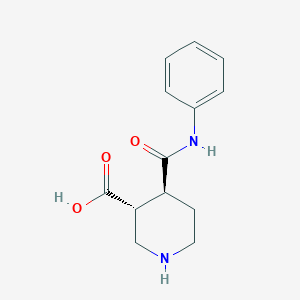
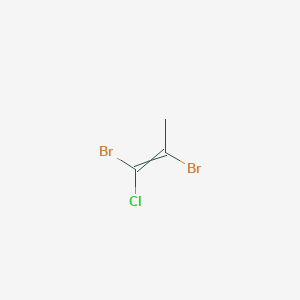
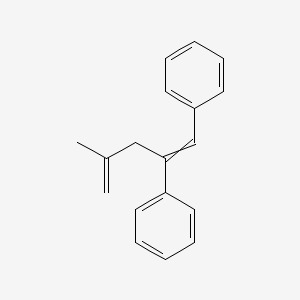
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
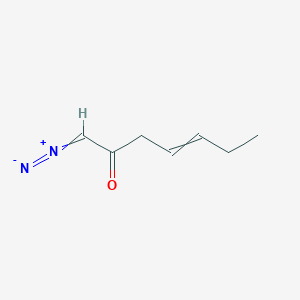
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
